Dodecylmalonic acid

Overview

Description

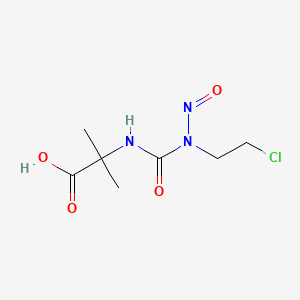

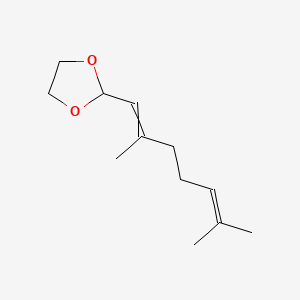

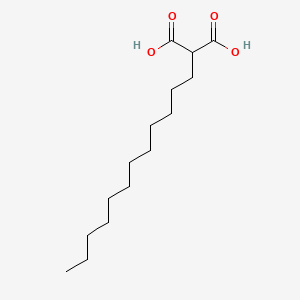

Dodecylmalonic acid is a chemical compound with the molecular formula C15H28O4 . It is also known by other systematic names such as Malonic acid, dodecyl-, Propanedioic acid, 2-dodecyl-, and 2-Dodecylpropanedioic acid .

Synthesis Analysis

In a study, 2-dodecylmalonic acid (MA) was used as a template in the biomineralization-inspired synthesis of hydroxyapatite nanoparticles (HANPs) . Another study designed a novel artificial synthetic pathway of malonic acid, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 272.3804 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the search results, it’s important to note that chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Antifungal and Antioxidant Properties

Dodecyl protocatechuate, a derivative of protocatechuic acid, has been identified as possessing significant anti-oxidant and antifungal properties. It exhibits high antifungal activity and inhibits fungal adhesion to extracellular matrix proteins, proving effective against Paracoccidioides brasiliensis and Paracoccidioides lutzii in vitro. Notably, it does not exhibit cytotoxicity in human cells, highlighting its potential as a safe antifungal agent (Medina-Alarcón et al., 2017).

Applications in Chemistry

Dodecyl benzenesulfonic acid has been used as a catalyst in the synthesis of spirooxindole-pyrimidine derivatives, demonstrating its utility in chemical synthesis. This process, conducted in aqueous media, is notable for its sustainability and economic efficiency (Deng et al., 2012).

Micelle Formation

The formation of micelles from 2-alkylmalonate salts, including dodecylmalonic acid, has been studied in detail. These micelles exhibit interesting properties when interacting with water-soluble polymers, shifting from rodlike to spherical structures. This behavior has important implications in the fields of surface chemistry and nanotechnology (Brakcman & Engberts, 1991).

Biological Applications

In biological research, sodium dodecyl sulfate, a related compound, is frequently used to solubilize protein samples for mass spectrometry analysis. The development of methods for the online removal of this surfactant has enhanced the scope and efficiency of proteomic studies (Serra et al., 2018).

Potential in Drug Delivery and Medicine

Dodecylamine derivatives of vitamins, such as cyanocobalamin dodecylamine, have been studied for their effects on enzymatic activities in organisms like Caenorhabditis elegans. These studies provide insights into the potential medicinal applications of dodecyl derivatives in the treatment of cobalamin deficiency and related metabolic disorders (Bito et al., 2014).

Catalytic Applications

Dodecylphosphonic acid, another dodecyl derivative, has been identified as an efficient catalyst for the synthesis of dihydropyrimidinones through Biginelli condensation. This method is notable for its high yields, short reaction times, and the use of safe, relatively moderate acidic catalysts (Ghassamipour & Sardarian, 2010).

Future Directions

While the future directions for Dodecylmalonic acid are not explicitly mentioned in the search results, it’s worth noting that advancements in areas such as controlled drug delivery systems, lignin oxidation, and directed evolution methodologies indicate a promising future for the field of chemical research and development .

Mechanism of Action

- Osteoclasts are responsible for bone resorption, and their activity can lead to conditions like osteoporosis, hypercalcemia of malignancy, and bone metastases .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

2-dodecylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)17)15(18)19/h13H,2-12H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUDZAJRBFRQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195916 | |

| Record name | Dodecylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4371-74-8 | |

| Record name | Dodecylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IFF5YO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.